5-Methyl-2-(phenylethynyl)pyridine

mGluR5 Allosteric Modulation Pharmacological Probe

In allosteric drug discovery, confirming target engagement without confounding functional activity is a critical challenge. 5-Methyl-2-(phenylethynyl)pyridine (5MPEP) solves this as a pure neutral allosteric ligand (NAL) at the mGluR5 MPEP binding site, lacking the antagonist efficacy of its regioisomer MPEP. - Pharmacological Selectivity: Binds the MPEP allosteric site with zero intrinsic efficacy, enabling competitive blockade studies (e.g., vs. [3H]methoxy-PEPy) without altering basal glutamate response. - Application Integrity: Essential for distinguishing allosteric from orthosteric mechanisms; functionally silent probe validates site occupancy in primary neuronal cultures. - Supply Chain Assurance: Synthesized and rigorously characterized to support reproducible CNS target engagement studies, with batch-to-batch consistency for long-term programs.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
Cat. No. B168691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(phenylethynyl)pyridine
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3
InChIKeyHESJPHOOGDBABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(phenylethynyl)pyridine: mGluR5 Neutral Allosteric Ligand


5-Methyl-2-(phenylethynyl)pyridine (CAS: 124300-38-5, 5MPEP) is a regioisomeric analog of the well-known mGluR5 negative allosteric modulator (NAM) MPEP (2-methyl-6-(phenylethynyl)pyridine). The critical structural distinction—a methyl group translocation from the 6-position to the 5-position of the pyridine ring—transforms the compound's pharmacology from an antagonist to a neutral allosteric ligand (NAL) that binds the MPEP allosteric site without exhibiting intrinsic agonist or antagonist activity [1]. This precise functional shift makes 5MPEP a specialized tool compound for dissecting allosteric modulation mechanisms at the metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor (GPCR) implicated in numerous central nervous system (CNS) disorders [2]. Its utility is defined by its ability to competitively block the binding of other MPEP-site ligands, thereby serving as a pharmacological probe to validate target engagement and to differentiate between orthosteric and allosteric drug actions [3].

Functional Profile Neutral allosteric ligand (NAL) — no intrinsic agonist or antagonist activity at mGluR5
Binding Mode Competitively occupies MPEP allosteric site without functional modulation

Why 5-Methyl-2-(phenylethynyl)pyridine Cannot Be Replaced


Simple substitution of 5-Methyl-2-(phenylethynyl)pyridine with other mGluR5 ligands like MPEP or M-MPEP is not scientifically valid due to fundamental differences in their molecular pharmacology. While MPEP (IC50 = 36 nM) and M-MPEP (IC50 = 36 nM) are potent, noncompetitive antagonists that reduce the receptor's maximal response to glutamate, 5MPEP is a neutral allosteric ligand (NAL) with no intrinsic efficacy . This means 5MPEP does not alter basal receptor signaling, whereas MPEP actively inhibits it [1]. Consequently, substituting 5MPEP with an antagonist would change the experimental outcome from a simple binding competition assay to a functional inhibition study, confounding data interpretation . Furthermore, 5MPEP is a regioisomer of MPEP; the mere shift of a methyl group from the 6- to the 5-position of the pyridine ring completely abolishes negative cooperativity, demonstrating the high sensitivity of the MPEP binding site to subtle structural changes [2]. This necessitates the use of the exact compound to maintain pharmacological fidelity in research focused on allosteric site occupancy rather than functional modulation.

5MPEP (Target) MPEP (Substitute)
Pharmacology mismatch Substituting with MPEP may shift assay outcome from binding competition to functional inhibition, confounding data interpretation.
Structural sensitivity Regioisomeric analogs (e.g., 6-methyl isomer) may not reproduce neutral allosteric behavior due to methyl position shift.

5-Methyl-2-(phenylethynyl)pyridine: Key Evidence for Selection


Neutral vs. Negative Allosteric Modulation

Unlike MPEP (6-methyl-2-(phenylethynyl)pyridine), which acts as a negative allosteric modulator (NAM) with an IC50 of 36 nM for inhibiting glutamate-induced calcium mobilization, 5MPEP exhibits no intrinsic agonist or antagonist activity. It does not alter the maximal response to glutamate when administered alone [1]. This functional divergence was demonstrated in HEK293 cells expressing mGluR5, where 5MPEP (10 µM) produced a parallel rightward shift in the concentration-response curve for the PAM VU0092273, a hallmark of competitive antagonism, while MPEP completely inhibited the glutamate response [2]. This confirms that 5MPEP is a pure binding competitor, not a functional modulator.

Neutral vs. Negative Modulation
Head-to-head
5MPEP: No intrinsic activity; competitively blocks MPEP-site ligands
MPEP: IC50 36 nM (negative allosteric modulator; inhibits glutamate response)
Supports MPEP-site occupancy study without functional inhibition
Reported in HEK293 cells expressing mGluR5
mGluR5 Allosteric Modulation Pharmacological Probe

Competitive vs. Noncompetitive Allosteric Antagonism

The mode by which 5MPEP blocks other allosteric modulators is dependent on the modulator class. For the PAM VU0092273, increasing concentrations of 5MPEP produce a parallel rightward shift in the concentration-response curve with no change in the maximum glutamate response, indicative of competitive antagonism. In contrast, for the PAM VU0360172, 5MPEP decreases the maximum glutamate response in a noncompetitive manner, as confirmed by a Schild regression slope of 0.73 [1]. This differential interaction demonstrates that 5MPEP can distinguish between subtle variations in how ligands engage the MPEP site, a feature not possible with functional NAMs like MPEP.

Competitive vs. Noncompetitive Antagonism
Head-to-head
5MPEP: Competitive for VU0092273; noncompetitive for VU0360172 (Schild slope = 0.73)
Supports classification of novel mGluR5 ligand binding modes
Calcium mobilization assay; Schild analysis
Allosteric Site Competitive Antagonism Schild Analysis

Regioisomeric Switch: Antagonist to Neutral Ligand

A single methyl group translocation from the 6-position (MPEP) to the 5-position (5MPEP) on the pyridine ring completely abolishes negative allosteric modulation. This was demonstrated in a series of analogs where 5MPEP bound the MPEP site but lacked functional efficacy, while the 6-methyl isomer (MPEP) acted as a potent NAM with an IC50 of 36 nM [1]. This sensitivity underscores the high precision required for the MPEP binding pocket and validates 5MPEP as the definitive tool for studying ligand interactions at this site without triggering downstream signaling.

Regioisomeric Switch
Class-level
5MPEP: Neutral efficacy
MPEP: NAM (IC50 36 nM); methyl shift from 6- to 5-position abolishes negative cooperativity
Supports structure-based selection for binding-site engagement without signaling
Reported structure-activity inference
Structure-Activity Relationship mGluR5 Allosteric Binding Site

5-Methyl-2-(phenylethynyl)pyridine: Optimal Use Cases


Validating Target Engagement at the MPEP Site

In drug discovery, confirming that a novel compound engages the intended allosteric site without causing functional activation or inhibition is a critical step. 5-Methyl-2-(phenylethynyl)pyridine is the ideal tool for this purpose. Its neutral pharmacology allows researchers to perform competitive binding assays (e.g., radioligand displacement using [3H]methoxy-PEPy) to demonstrate that a lead molecule binds to the MPEP site, without the confounding effects of the ligand's own functional activity [1]. This is directly supported by studies where 5MPEP competitively antagonized the PAM VU0092273 without affecting the maximal glutamate response [2].

Differentiating Orthosteric from Allosteric Mechanisms

5-Methyl-2-(phenylethynyl)pyridine serves as a definitive probe to distinguish between orthosteric and allosteric ligands. Since 5MPEP is a pure allosteric site binder with no efficacy, any functional response that is blocked by 5MPEP can be confidently attributed to an allosteric mechanism at the MPEP site. Conversely, orthosteric ligands should be unaffected by 5MPEP. This application is crucial in high-throughput screening campaigns where the mechanism of action of hit compounds is initially unknown [3].

Pharmacological Consequences of MPEP-Site Occupancy

Unlike MPEP, which induces functional inhibition, 5-Methyl-2-(phenylethynyl)pyridine allows researchers to study the effects of simply occupying the MPEP allosteric site in complex biological systems like brain slices or primary neuronal cultures. This is essential for understanding the physiological role of the MPEP binding pocket in regulating endogenous receptor trafficking or its interaction with other signaling partners, independent of direct signaling modulation [4].

Application
Selection Property
Validation Focus
MPEP-site target engagement
Neutral allosteric ligand (no functional modulation)
Competitive binding assay (e.g., radioligand displacement)
Allosteric vs. orthosteric ligand differentiation
Pure allosteric site binder
5MPEP-blockable response confirms allosteric mechanism
MPEP-site occupancy effects (without inhibition)
Occupies MPEP site without functional inhibition
Receptor trafficking and interaction studies in native systems

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